2,2-Bis(trifluoromethyl)propionyl fluoride
Overview
Description
The compound "2,2-Bis(trifluoromethyl)propionyl fluoride" is a fluorinated organic compound that is of interest due to its potential applications in the synthesis of various fluorinated materials. The presence of trifluoromethyl groups is known to impart unique physical and chemical properties to molecules, making them valuable in materials science, particularly in the development of polymers with high thermal stability and low dielectric constants .
Synthesis Analysis
The synthesis of related fluorinated compounds often involves the use of trifluoromethyl groups. For instance, a novel fluorinated aromatic diamine was synthesized by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl ether, followed by reduction . Similarly, other fluorinated diamines have been synthesized through nucleophilic aromatic substitution reactions followed by catalytic reduction . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is characterized by the presence of strong carbon-fluorine bonds, which are among the strongest in organic chemistry. This bond strength contributes to the high thermal stability of the resulting materials. The molecular structure of "this compound" would likely exhibit similar stability due to the presence of trifluoromethyl groups .
Chemical Reactions Analysis
Fluorinated compounds participate in various chemical reactions. For example, the reaction of bis(acylsilanes) with trifluoromethyltrimethylsilane leads to the formation of difluoro-silylketols, which can undergo further chemical transformations . Additionally, the reactivity of trimethyl(trifluoromethyl)silane with naked fluoride ions has been studied, leading to the formation of various fluorinated compounds . These studies suggest that "this compound" could also be reactive towards nucleophiles and could be used as a building block in the synthesis of heterocyclic compounds .
Physical and Chemical Properties Analysis
Fluorinated compounds are known for their unique physical and chemical properties. For instance, fluorinated polyimides derived from related diamines exhibit good solubility in polar organic solvents, low moisture absorption, and high thermal stability . The presence of trifluoromethyl groups typically leads to materials with low dielectric constants, which are desirable in electronic applications . It is reasonable to infer that "this compound" would also possess similar properties, making it a valuable compound for the development of advanced materials.
Scientific Research Applications
Fluorination and Deoxofluorination
2,2-Bis(trifluoromethyl)propionyl fluoride is effective in the conversion of alcohols to alkyl fluorides, aldehydes/ketones to gem-difluorides, and carboxylic acids to their trifluoromethyl derivatives. This is due to its role in deoxofluorination processes, offering an alternative to traditional deoxofluorination reagents (Lal, Pez, Pesaresi, & Prozonic, 1999).
Reactions with Ketene Dimethylacetal
The fluoride anion catalyzed reaction of 2,2,4,4-terakis(trifluoromethyl)dithienane (a cyclic dimer of hexafluorothioacetone) with ketene dimethylacetal leads to the formation of 2,2-bis(trifluoromethyl)-3,3-bis(methoxy)thietane, demonstrating its utility in complex chemical transformations (Petrov & Marshall, 2012).
Role in Bistrifluoromethylketene Formation
In reactions with thionyl chloride and other chlorinating agents, this compound forms bistrifluoromethylketene, a compound relevant in various chemical synthesis pathways (Cheburkov, Mukhamadaliev, & Knunyants, 1966).
Application in Trifluoromethylation
This compound is utilized in trifluoromethylation processes, particularly for the synthesis of radiolabeled compounds used in positron emission tomography, demonstrating its significance in pharmaceutical research (Levin et al., 2017).
Synthesis of Weinreb Amides
It's used for converting carboxylic acids to acid fluorides, which then react with N,N-dimethylhydroxylamine to give Weinreb amides, a reaction significant in the synthesis of various organic compounds (Tunoori, White, & Georg, 2000).
Synthesis of Bis(trifluoromethyl) Sulphone
The synthesis of bis(trifluoromethyl) sulphone and related compounds by direct fluorination also involves the use of this compound, further showcasing its applicability in creating complex fluorinated molecules (Harmon & Lagow, 1979).
Safety and Hazards
Future Directions
2,2-Bis(trifluoromethyl)propionyl fluoride is a significant monomer for synthesizing polyimides . The introduction of fluorine groups, due to their small atomic radius and high electronegativity, imparts many unique properties to the polyimides, such as thermal stability, chemical inertness, and excellent mechanical properties . It is mainly used in the microelectronics and optoelectronics fields for the preparation of polyimide materials with extremely low dielectric constants, extremely low surface free energy, extremely high mechanical strength, extremely high wear resistance, and transparency .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various fluorinated compounds , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
The mode of action of 2,2-Bis(trifluoromethyl)propionyl fluoride involves its reaction with other compounds to form new fluorinated products . For instance, it has been shown to react with methyl iodide in the presence of triethylamine to form an ammonium salt intermediate, which then undergoes further reactions .
Result of Action
The primary result of the action of this compound is the formation of new fluorinated compounds . The specific molecular and cellular effects would depend on the properties of these resulting compounds.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction of this compound with methyl iodide in the presence of triethylamine was performed under atmospheric pressure . Additionally, the reaction was found to proceed smoothly in acetonitrile , suggesting that the solvent environment can significantly influence the compound’s reactivity.
properties
IUPAC Name |
3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7O/c1-3(2(6)13,4(7,8)9)5(10,11)12/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMMDSMLDJMRSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)F)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371191 | |
Record name | 2,2-Bis(trifluoromethyl)propionyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1735-87-1 | |
Record name | 3,3,3-Trifluoro-2-methyl-2-(trifluoromethyl)propanoyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1735-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Bis(trifluoromethyl)propionyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Bis(trifluoromethyl)propanoyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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